Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]-
Overview
Description
Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- is a complex organic compound characterized by its unique structure, which includes a benzenethiol group and multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- typically involves multiple steps, starting with the preparation of the core benzenethiol structure. The process often includes electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution while retaining its aromaticity . Specific conditions such as the use of strong electrophiles and bases are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through the use of advanced catalytic processes and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: Electrophilic aromatic substitution can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as palladium on carbon for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may have potential as biochemical probes or inhibitors.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction is facilitated by the electrophilic nature of the nitro group and the nucleophilic sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenethiol derivatives and nitro-substituted aromatic compounds. Examples include:
- Benzenethiol, 4-[[2-amino-5-nitro-4-(phenylethynyl)phenyl]ethynyl]-
- Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]-
Uniqueness
The uniqueness of Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
4-[2-[5-amino-2-nitro-4-(2-phenylethynyl)phenyl]ethynyl]benzenethiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2S/c23-21-14-19(11-7-17-8-12-20(27)13-9-17)22(24(25)26)15-18(21)10-6-16-4-2-1-3-5-16/h1-5,8-9,12-15,27H,23H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGVKCOSRUYYCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C=C(C(=C2)[N+](=O)[O-])C#CC3=CC=C(C=C3)S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730456 | |
Record name | 4-{[5-Amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255043-63-1 | |
Record name | 4-{[5-Amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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